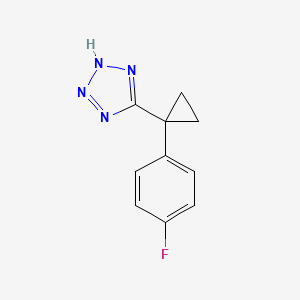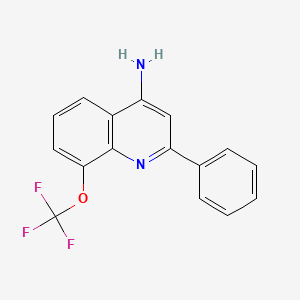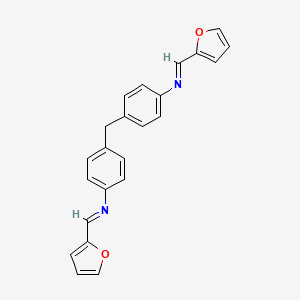
4,4'-Methylenebis(N-furfurylideneaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(N-furfurylideneaniline) is an organic compound known for its unique structure and properties It is characterized by the presence of two furfurylideneaniline groups connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-furfurylideneaniline) typically involves the condensation reaction between furfural and aniline derivatives in the presence of a methylene donor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the methylene bridge.
Industrial Production Methods
Industrial production methods for 4,4’-Methylenebis(N-furfurylideneaniline) may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(N-furfurylideneaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
4,4’-Methylenebis(N-furfurylideneaniline) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor for drug development.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(N-furfurylideneaniline) involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. In industrial applications, its reactivity and chemical properties determine its role in the synthesis of materials.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is similar in structure but contains dimethyl groups instead of furfurylideneaniline groups.
4,4’-Methylenebis(cyclohexylamine): Another similar compound with cyclohexylamine groups instead of furfurylideneaniline groups.
Uniqueness
4,4’-Methylenebis(N-furfurylideneaniline) is unique due to the presence of furfurylideneaniline groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be suitable.
Properties
CAS No. |
6264-59-1 |
|---|---|
Molecular Formula |
C23H18N2O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[4-[[4-(furan-2-ylmethylideneamino)phenyl]methyl]phenyl]methanimine |
InChI |
InChI=1S/C23H18N2O2/c1-3-22(26-13-1)16-24-20-9-5-18(6-10-20)15-19-7-11-21(12-8-19)25-17-23-4-2-14-27-23/h1-14,16-17H,15H2 |
InChI Key |
MAKABEVBNIJHPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv)](/img/structure/B13752487.png)
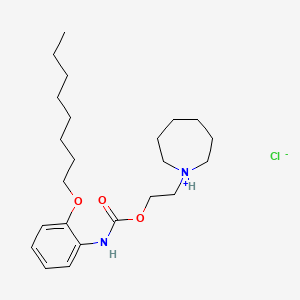
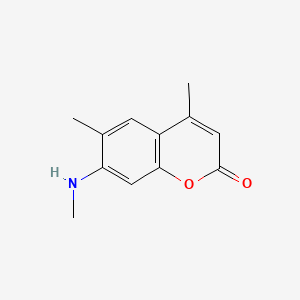
![[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13752506.png)
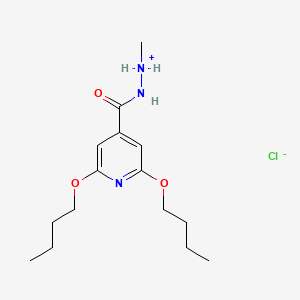
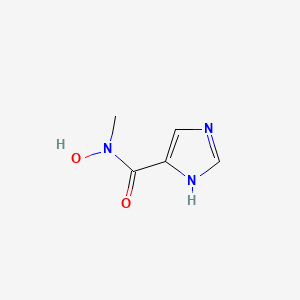
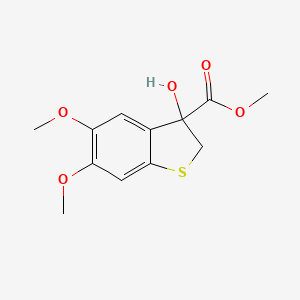
![2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)]](/img/structure/B13752531.png)

![(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)
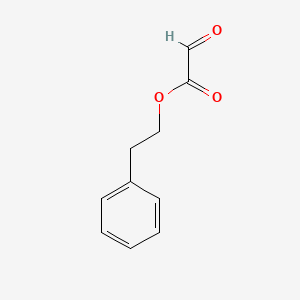
![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13752557.png)
